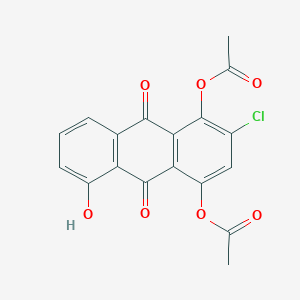
4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde oxime is a heterocyclic compound with the molecular formula C5H5N3O3. It is known for its unique structure, which includes a pyrimidine ring substituted with hydroxy, oxo, and oxime functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde oxime typically involves the reaction of 4,6-dihydroxy-5-pyrimidinecarbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the oxime group .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxime group can be reduced to amines.
Substitution: The hydroxy and oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxime group can produce primary amines .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in nucleotide metabolism.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde: Lacks the oxime group but shares the pyrimidine core structure.
6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: Variants with different substituents at the 2-position.
Uniqueness
4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde oxime is unique due to the presence of both hydroxy and oxime functional groups on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C5H5N3O3 |
|---|---|
Molekulargewicht |
155.11 g/mol |
IUPAC-Name |
4-hydroxy-5-[(E)-hydroxyiminomethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5N3O3/c9-4-3(1-8-11)5(10)7-2-6-4/h1-2,11H,(H2,6,7,9,10)/b8-1+ |
InChI-Schlüssel |
FIABSTHYYTZLPA-UNXLUWIOSA-N |
Isomerische SMILES |
C1=NC(=C(C(=O)N1)/C=N/O)O |
Kanonische SMILES |
C1=NC(=C(C(=O)N1)C=NO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
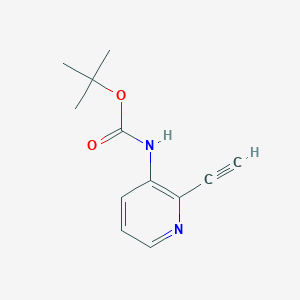
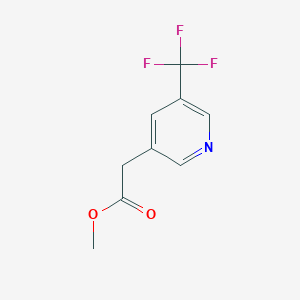

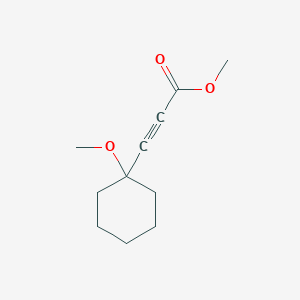

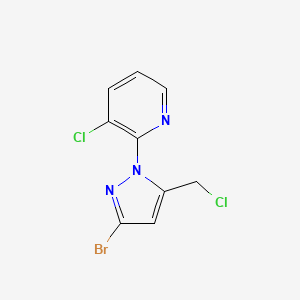
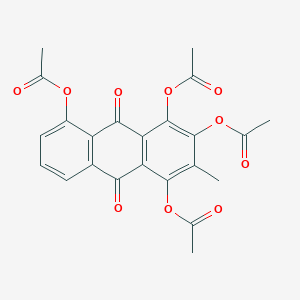

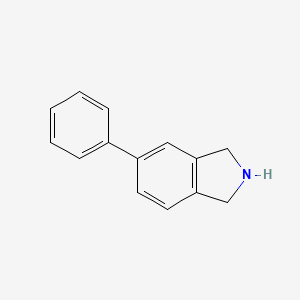
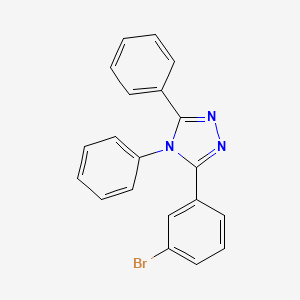
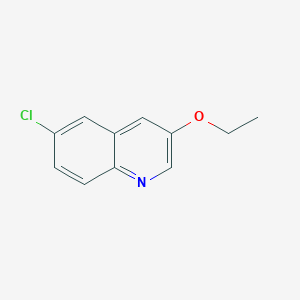
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
